Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane
Overview
Description
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is a chiral compound that features two oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of diphenylmethane with chiral oxazoline derivatives. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with the oxazoline derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazoline N-oxides.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
Scientific Research Applications
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials with specific chiral properties.
Mechanism of Action
The mechanism of action of Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane primarily involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality in the resulting products. The oxazoline rings play a crucial role in stabilizing the metal-ligand complex, facilitating efficient and selective catalysis .
Comparison with Similar Compounds
Similar Compounds
- Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)ethane
- Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)propane
Uniqueness
Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)methane is unique due to its specific chiral centers and the presence of two oxazoline rings. This structure provides distinct advantages in asymmetric catalysis, offering higher selectivity and efficiency compared to similar compounds .
Properties
IUPAC Name |
(4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHHQYXICTXGR-SYQUUIDJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)CC3=N[C@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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